(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone
CAS No.: 1797901-92-8
Cat. No.: VC7154473
Molecular Formula: C17H18FNO2
Molecular Weight: 287.334
* For research use only. Not for human or veterinary use.

CAS No. | 1797901-92-8 |
---|---|
Molecular Formula | C17H18FNO2 |
Molecular Weight | 287.334 |
IUPAC Name | [3-(4-fluorophenyl)azepan-1-yl]-(furan-3-yl)methanone |
Standard InChI | InChI=1S/C17H18FNO2/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Standard InChI Key | NMKNEZPGWRFCBM-UHFFFAOYSA-N |
SMILES | C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=COC=C3 |
(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features. This compound combines an azepane ring, a furan moiety, and a fluorophenyl group, which may contribute to its biological activity. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is approximately 285.30 g/mol.
Synthesis and Chemical Reactivity
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone typically involves multiple steps, including the formation of the azepane ring and the introduction of the fluorophenyl and furan groups. The compound can undergo various chemical reactions typical of ketones and amines, such as nucleophilic substitutions and electrophilic additions. The reactivity can be influenced by factors like solvent choice, temperature, and the presence of catalysts.
Potential Applications
Given its unique structure, (3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone has potential applications in medicinal chemistry, particularly in drug design. Similar compounds have shown promise in areas such as oncology and neurology. The compound's interaction with biological targets like receptors or enzymes could lead to significant therapeutic effects, making it a candidate for further investigation in pharmacological contexts.
Analytical Data and Characterization
The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. Relevant analytical data may include melting point, boiling point, and spectral data from NMR and Infrared spectroscopy. These methods are crucial for confirming the structural characteristics and assessing the purity of the compound.
Comparison with Similar Compounds
While specific data on (3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone is limited, similar compounds with azepane and furan moieties have shown significant biological activities. For instance, compounds with isoxazole and azepane rings have been explored for their antiviral potential. The unique combination of functional groups in (3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone may offer enhanced biological activity compared to simpler derivatives.
Compound Name | Structural Features | Biological Activity |
---|---|---|
(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone | Azepane, furan, fluorophenyl | Potential therapeutic applications |
(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone | Azepane, isoxazole, furan | Antiviral, anti-inflammatory, analgesic |
3-Azepanone derivatives | Azepane ring | Analgesic effects |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume